molecular formula C19H23N3O2 B570804 Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- CAS No. 118026-14-5

Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-

Cat. No. B570804
CAS RN: 118026-14-5
M. Wt: 325.412
InChI Key: VLHJPCWGOSLMQL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- is a compound with the molecular formula C19H23N3O2 . It has been attracting substantial interest due to its potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A specific process for preparing this compound involves reducing the hydroxy ester by reacting it in DMF and then with an iminium salt formed in situ with thionyl chloride and dimethylformamide, in a halocarbonated solvent .


Molecular Structure Analysis

The molecular weight of this compound is 325.4 g/mol . The exact mass and monoisotopic mass are 325.17902698 g/mol . The compound has a topological polar surface area of 56.1 Ų .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various types of reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .


Physical And Chemical Properties Analysis

This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The XLogP3-AA value is 0.8 .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .

Mechanism of Action

properties

IUPAC Name

2-[2-hydroxy-6-methyl-2-(4-methylphenyl)-3H-imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-13-5-8-15(9-6-13)19(24)16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12,16,24H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHJPCWGOSLMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718708
Record name 2-[2-Hydroxy-6-methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-

CAS RN

118026-14-5
Record name 2-[2-Hydroxy-6-methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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